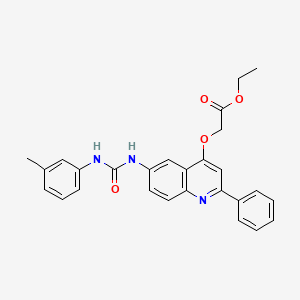
N-(2-(吡啶-4-基)乙基)-4-(1H-吡咯-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a pyrrole ring, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . The compound also features an amide functional group, which consists of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate pyridine and pyrrole derivatives, possibly through a palladium-catalyzed cross-coupling reaction . The exact synthetic route would depend on the available starting materials and the specific substitution pattern on the pyridine and pyrrole rings.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings and the amide functional group. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and the wavelengths of light it absorbs .Chemical Reactions Analysis
As an aromatic compound, “N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide” would be expected to undergo electrophilic aromatic substitution reactions . The presence of the electron-donating nitrogen atoms in the pyridine and pyrrole rings could direct electrophilic substitution to certain positions on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic systems. For example, it would likely have a relatively high melting point and boiling point due to the strong intermolecular forces (like hydrogen bonding and pi-stacking) between its molecules . Its solubility would depend on the solvent: it would likely be soluble in polar solvents due to its polar functional groups, but less soluble in nonpolar solvents .科学研究应用
晶体学分析
相关的 N-(吡啶-2-基甲基)苯甲酰胺衍生物的晶体结构显示了吡啶环相对于苯环取向的变化,影响分子相互作用和稳定性。这表明在分子工程和设计中的潜在应用 (Artheswari, Maheshwaran, & Gautham, 2019)。
聚合催化剂
与目标化合物结构相似的 N,O-键合 α-亚氨基酰胺配合物已被用作乙烯聚合中的催化剂,表明 N-(2-(吡啶-4-基)乙基)-4-(1H-吡咯-1-基)苯甲酰胺在类似应用中的潜力 (Rojas 等,2007)。
合成化学
该化合物的结构类似物用于合成官能化 2-吡咯烷酮的多米诺反应,证明了其在复杂有机合成和药物开发中的潜力 (Gao, Sun, & Yan, 2013)。
组蛋白脱乙酰酶抑制
类似的化合物,如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺,已被探索作为组蛋白脱乙酰酶抑制剂,暗示在癌症治疗中的潜在治疗应用 (Zhou 等,2008)。
改进的合成工艺
对 2-羟基-N-(吡啶-4-基)苯甲酰胺(一种结构相关的化合物)的合成研究强调了优化反应条件以实现高效生产的重要性,这与相关化合物的工业规模合成有关 (Dian, 2010)。
镍络合物形成
对具有结构相似性的吡啶甲酰胺镍(II)配合物的研究突出了这些化合物在形成具有催化和材料科学潜在应用的金属配合物中的作用 (Lee, Bu, & Bazan, 2001)。
抗精神病活性
对苯甲酰胺的研究表明在神经病学和精神病学中具有潜在应用,尤其是在针对精神病等疾病的治疗开发中 (Iwanami 等,1981)。
作用机制
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. The compound could potentially interact with biological macromolecules (like proteins or DNA) through non-covalent interactions (like hydrogen bonding or pi-stacking) due to its aromatic rings and polar functional groups .
安全和危害
未来方向
The study and application of “N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide” could go in many directions, depending on its properties and the interests of researchers. Potential areas of interest could include its synthesis and characterization, its reactivity and chemical transformations, its potential uses in medicine or materials science, and its environmental impact .
属性
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-12-9-15-7-10-19-11-8-15)16-3-5-17(6-4-16)21-13-1-2-14-21/h1-8,10-11,13-14H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNSQHROCRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)

![3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2959964.png)



![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)
![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959978.png)

